4-Phenylamino-benzonitrile
Overview
Description
4-Phenylamino-benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenylamino-benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Phenylamino-benzonitrile .Physical And Chemical Properties Analysis
4-Phenylamino-benzonitrile is a solid substance . It should be stored at 4°C and protected from light .Scientific Research Applications
Spectroscopic Characterization and Molecular Structure Analysis
Scientific Field: Physical Chemistry
Methods of Application: The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
Results or Outcomes: In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time and static dielectric constant have also been determined . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group . Further, thermodynamic properties such as enthalpy and entropy have also been investigated . The molecular docking studies are also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
Precursor for Synthesis of Useful Compounds
Scientific Field: Organic Chemistry
Methods of Application: For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine . In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
Results or Outcomes: Despite its potential health and environmental risks, its benefits underline its indispensable role in modern society .
Green Synthesis of Benzonitrile
Scientific Field: Green Chemistry
Methods of Application: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride was carried out . The ionic liquid exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalysts .
Results or Outcomes: When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .
Chemical Intermediate
Scientific Field: Industrial Chemistry
Methods of Application: The specific methods of application can vary widely depending on the desired end product . It is often used in reactions that require a nitrile group .
Results or Outcomes: The outcomes of these reactions can also vary widely, but the use of 4-Phenylamino-benzonitrile as an intermediate can often improve the efficiency or yield of the reaction .
NMR, HPLC, LC-MS, UPLC Studies
Scientific Field: Analytical Chemistry
Methods of Application: The specific methods of application can vary depending on the analytical technique used . For example, in NMR studies, the compound may be dissolved in a suitable solvent and analyzed using an NMR spectrometer . In HPLC, LC-MS, and UPLC studies, the compound may be separated from a mixture and then analyzed .
Results or Outcomes: The outcomes of these studies can provide valuable information about the compound, such as its purity, concentration, and behavior under different conditions .
Synthesis of Other Compounds
Scientific Field: Synthetic Chemistry
Methods of Application: The specific methods of application can vary widely depending on the desired end product . For example, it can be used in reactions that involve the addition or substitution of groups, or in reactions that involve changes to the nitrile group .
Results or Outcomes: The outcomes of these reactions can include a wide range of different compounds, many of which have important applications in areas such as medicine, materials science, and other fields .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
4-anilinobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDZWDNBFIGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433388 | |
Record name | 4-PHENYLAMINO-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylamino-benzonitrile | |
CAS RN |
36602-01-4 | |
Record name | 4-PHENYLAMINO-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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